EGFR-IN-80

Description

Properties

IUPAC Name |

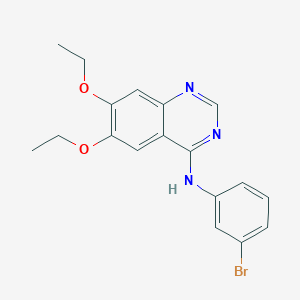

N-(3-bromophenyl)-6,7-diethoxyquinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN3O2/c1-3-23-16-9-14-15(10-17(16)24-4-2)20-11-21-18(14)22-13-7-5-6-12(19)8-13/h5-11H,3-4H2,1-2H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOXHAUUTIOBDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274389 |

Source

|

| Record name | compound 56 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171745-13-4 |

Source

|

| Record name | compound 56 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide on the Core Mechanism of Action of Covalent EGFR Inhibitors

Disclaimer: No specific information was found for a compound named "EGFR-IN-80." This guide provides a comprehensive overview of the mechanism of action of covalent Epidermal Growth Factor Receptor (EGFR) inhibitors, which is the likely class for such a designated compound.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers, making it a prime therapeutic target.[2][3] Covalent EGFR inhibitors are a class of targeted therapies designed to irreversibly bind to and inactivate the EGFR kinase domain.

The EGFR Signaling Pathway

Upon binding of ligands such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization, which stimulates its intracellular protein-tyrosine kinase activity.[4] This leads to autophosphorylation of several tyrosine residues in the C-terminal domain of the receptor.[4] These phosphorylated tyrosines serve as docking sites for various adaptor proteins, such as Grb2 and Shc, which in turn activate downstream signaling cascades.[1][3] The two major downstream pathways are:

-

The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in regulating cell proliferation and differentiation.[3][]

-

The PI3K-AKT-mTOR Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis.[3][]

EGFR Signaling Pathway

Mechanism of Action of Covalent EGFR Inhibitors

Covalent EGFR inhibitors are designed to form a stable, irreversible bond with a specific amino acid residue within the ATP-binding pocket of the EGFR kinase domain. This mechanism contrasts with that of reversible inhibitors, which bind and dissociate from the target.

The covalent inhibition of EGFR follows a two-step kinetic model.[6][7]

-

Reversible Binding: The inhibitor initially binds non-covalently to the ATP-binding site of the EGFR kinase domain, forming a reversible enzyme-inhibitor complex (E-I). The affinity of this initial binding is quantified by the inhibition constant (Ki).[6]

-

Covalent Bond Formation: Following the initial binding, a reactive group on the inhibitor forms a covalent bond with a nucleophilic residue in the active site. For most covalent EGFR inhibitors, this is the cysteine residue at position 797 (Cys797).[2] This step is characterized by the rate of inactivation (kinact).

The overall potency of a covalent inhibitor is determined by the ratio kinact/Ki, which reflects both the binding affinity and the reactivity of the compound.[6]

Mechanism of Covalent EGFR Inhibition

The majority of second and third-generation EGFR inhibitors possess an electrophilic "warhead," commonly an acrylamide moiety, which acts as a Michael acceptor.[2] This group is positioned to react with the thiol group of Cys797, forming a stable thioether bond. By permanently occupying the ATP-binding site, these inhibitors block the kinase activity of EGFR, thereby preventing autophosphorylation and the activation of downstream signaling pathways.

Quantitative Data

The efficacy of covalent EGFR inhibitors is characterized by several key parameters, including their binding affinity (Ki), rate of inactivation (kinact), and cellular potency (IC50).

Table 1: Kinetic Parameters of Representative Covalent EGFR Inhibitors [6]

| Inhibitor | Target EGFR Mutant | Ki (nM) | kinact (s-1) | kinact/Ki (M-1s-1) |

| Afatinib | WT | 0.16 | 0.0021 | 1.3 x 10^7 |

| Dacomitinib | WT | 0.093 | 0.0006 | 6.5 x 10^6 |

| CI-1033 | WT | 0.11 | 0.0007 | 6.4 x 10^6 |

| Afatinib | L858R/T790M | 19 | 0.0024 | 1.3 x 10^5 |

| Dacomitinib | L858R/T790M | 3.4 | 0.0004 | 1.2 x 10^5 |

Table 2: Cellular Potency of Representative Covalent EGFR Inhibitors [6]

| Inhibitor | Cell Line | Target EGFR | IC50 (nM) |

| Afatinib | A549 | WT | 12 |

| Dacomitinib | A549 | WT | 2 |

| CI-1033 | A549 | WT | 12 |

| Afatinib | H1975 | L858R/T790M | 110 |

| Dacomitinib | H1975 | L858R/T790M | 160 |

Experimental Protocols

The characterization of covalent EGFR inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

This assay measures the concentration of an inhibitor required to reduce the enzymatic activity of purified EGFR by 50%.

-

Materials: Recombinant human EGFR kinase, biotinylated substrate peptide, ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™).

-

Procedure:

-

In a multi-well plate, add the EGFR enzyme, the peptide substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.[8][9]

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.[8]

-

This assay determines the ability of an inhibitor to block EGFR autophosphorylation in intact cells.

-

Materials: Cancer cell line with relevant EGFR status (e.g., A431 for EGFR overexpression), cell culture medium, EGFR ligand (e.g., EGF), lysis buffer, and antibodies for detecting total and phosphorylated EGFR (p-EGFR).

-

Procedure:

-

Seed cells in a multi-well plate and allow them to attach.

-

Pre-incubate the cells with various concentrations of the inhibitor.

-

Stimulate the cells with EGF to induce EGFR autophosphorylation.[10]

-

Lyse the cells and quantify the levels of p-EGFR and total EGFR using an ELISA or Western blot.[10]

-

Determine the IC50 value by plotting the inhibition of the p-EGFR signal against the inhibitor concentration.

-

This assay measures the effect of the inhibitor on the proliferation and survival of cancer cells.

-

Materials: Cancer cell line, cell culture medium, inhibitor, and a viability reagent (e.g., MTT or MTS).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.[2]

-

Treat the cells with serial dilutions of the inhibitor and incubate for a period of 48-72 hours.[2]

-

Add the viability reagent (e.g., MTT) to each well and incubate to allow for the formation of a colored formazan product.[2]

-

Solubilize the formazan product and measure the absorbance using a microplate reader.[2]

-

Calculate the percentage of cell viability relative to untreated controls and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Experimental Workflow for Characterizing Covalent EGFR Inhibitors

This experiment provides direct evidence of the covalent bond formation between the inhibitor and the EGFR protein.

-

Materials: Purified EGFR protein, excess of the covalent inhibitor, trypsin, and a mass spectrometer (e.g., LC-MS/MS).

-

Procedure:

-

Incubate the EGFR protein with an excess of the inhibitor to ensure complete binding.

-

Remove any unbound inhibitor.

-

Digest the protein into smaller peptides using trypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search for a peptide fragment containing Cys797 with a mass shift corresponding to the molecular weight of the inhibitor. The detection of this modified peptide confirms the formation of the covalent adduct.[8]

-

Conclusion

Covalent EGFR inhibitors represent a powerful class of therapeutic agents that achieve potent and durable inhibition of EGFR signaling through an irreversible binding mechanism. Their efficacy is a function of both high-affinity reversible binding and efficient covalent bond formation with Cys797 in the ATP-binding pocket. A comprehensive understanding of their mechanism of action, supported by rigorous in vitro and cellular characterization, is essential for the development of next-generation inhibitors that can overcome resistance and improve patient outcomes in EGFR-driven cancers.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ClinPGx [clinpgx.org]

- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 6. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. promega.com.cn [promega.com.cn]

- 10. reactionbiology.com [reactionbiology.com]

Unraveling EGFR-IN-80: A Deep Dive into its Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the discovery and synthesis of EGFR-IN-80, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). Extensive research of publicly available scientific literature and chemical databases did not yield specific information for a molecule designated "EGFR-IN-80". It is possible that this is an internal compound name not yet disclosed in public forums, a less common synonym, or a newly synthesized molecule pending publication.

In the absence of specific data for "EGFR-IN-80," this whitepaper will pivot to a detailed examination of a representative and well-documented EGFR inhibitor, Osimertinib (AZD9291), to provide a functionally equivalent and highly relevant technical guide. Osimertinib is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) that effectively targets both the sensitizing EGFR mutations and the T790M resistance mutation.

This guide will delve into the core aspects of Osimertinib's discovery, its mechanism of action, and a detailed synthesis protocol. All quantitative data will be presented in structured tables, and key experimental methodologies will be outlined. Furthermore, signaling pathways and experimental workflows will be visualized using DOT language diagrams to provide a clear and comprehensive understanding of this class of targeted cancer therapies.

The Landscape of EGFR Inhibition: A Brief Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often through mutations in the EGFR gene, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[2] This has made EGFR an attractive target for the development of targeted cancer therapies.

The evolution of EGFR inhibitors can be categorized into three generations:

-

First-generation inhibitors: Reversible TKIs such as gefitinib and erlotinib, effective against sensitizing EGFR mutations (e.g., exon 19 deletions and L858R mutation).[3]

-

Second-generation inhibitors: Irreversible TKIs like afatinib and dacomitinib, which form a covalent bond with the EGFR kinase domain. While potent, they often exhibit dose-limiting toxicities due to inhibition of wild-type EGFR.[4][5]

-

Third-generation inhibitors: Covalent inhibitors designed to selectively target the T790M resistance mutation, which emerges in a significant number of patients treated with first- and second-generation TKIs, while sparing wild-type EGFR.[6][7] Osimertinib is a leading example of a third-generation inhibitor.[2]

Discovery of Osimertinib (AZD9291): A Case Study

The discovery of Osimertinib was driven by the clinical need to overcome acquired resistance to first- and second-generation EGFR TKIs, predominantly caused by the T790M "gatekeeper" mutation. The development process focused on designing a molecule with high potency against both sensitizing EGFR mutations and the T790M mutation, while exhibiting minimal activity against wild-type EGFR to reduce toxicity.

Lead Identification and Optimization

The discovery of Osimertinib involved a structure-based drug design approach. The key structural features of third-generation inhibitors include a pyrimidine core that serves as a scaffold for ATP-competitive binding and a reactive acrylamide group that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR.[8]

The optimization process focused on modifying the solvent-exposed region of the molecule to enhance selectivity for the mutant EGFR over the wild-type form. This was achieved by incorporating a substituted indole group linked to the pyrimidine core via an amino-ethoxy linker. This specific substitution pattern allows for favorable interactions within the mutated kinase domain while being sterically hindered in the wild-type receptor.

Preclinical Characterization

Preclinical studies demonstrated that Osimertinib potently and selectively inhibited EGFR signaling in cell lines harboring sensitizing EGFR mutations and the T790M resistance mutation. In vivo studies using xenograft models of NSCLC confirmed its anti-tumor efficacy.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for Osimertinib from preclinical studies.

Table 1: In Vitro Potency of Osimertinib against EGFR Mutants

| EGFR Mutant | IC50 (nM) |

| Exon 19 deletion | <10 |

| L858R | <15 |

| Exon 19 del / T790M | <10 |

| L858R / T790M | <15 |

| Wild-Type EGFR | >500 |

Table 2: Cellular Activity of Osimertinib in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | GI50 (nM) |

| PC9 | Exon 19 deletion | <10 |

| H1975 | L858R / T790M | <15 |

| A431 | Wild-Type | >1000 |

Experimental Protocols

Synthesis of Osimertinib (AZD9291)

The synthesis of Osimertinib is a multi-step process. A representative synthetic route is outlined below. This is a generalized scheme, and specific reagents and conditions may vary.

Caption: A simplified workflow for the synthesis of Osimertinib.

Step 1: Synthesis of the Pyrimidine Core Intermediate

The synthesis begins with the reaction of a substituted aniline with a dichloropyrimidine derivative. Specifically, N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-benzene-1,2-diamine is reacted with 2,4-dichloro-5-methoxypyrimidine in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like isopropanol. This reaction proceeds via a nucleophilic aromatic substitution to yield the core pyrimidine intermediate.

Step 2: Acylation to Form Osimertinib

The pyrimidine intermediate is then acylated with acryloyl chloride in the presence of a base to introduce the reactive acrylamide "warhead." This reaction is typically carried out in a non-protic solvent such as dichloromethane (DCM) at low temperatures to control reactivity. The final product, Osimertinib, is then purified using standard techniques such as column chromatography and recrystallization.

EGFR Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of Osimertinib against various EGFR mutants is determined using a kinase inhibition assay.

Caption: Workflow for determining the IC50 of an EGFR inhibitor.

The assay is typically performed in a 96-well plate format. Recombinant human EGFR kinase domain (either wild-type or a specific mutant) is incubated with a substrate (e.g., a synthetic peptide or protein) and ATP in the presence of varying concentrations of the test compound (Osimertinib). The reaction is allowed to proceed for a defined period, after which the extent of substrate phosphorylation is measured. This can be done using various detection methods, such as an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP consumed. The half-maximal inhibitory concentration (IC50) is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (GI50 Determination)

The effect of Osimertinib on the proliferation of cancer cell lines is assessed using a cell proliferation assay.

Caption: Workflow for determining the GI50 of a compound in cancer cells.

NSCLC cell lines with known EGFR mutation status are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a serial dilution of Osimertinib. After a 72-hour incubation period, a reagent that measures cell viability, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent cell viability reagent (e.g., CellTiter-Glo®), is added. The resulting signal, which is proportional to the number of viable cells, is measured using a plate reader. The concentration of the compound that causes 50% inhibition of cell growth (GI50) is then determined.

Mechanism of Action and Signaling Pathway

Osimertinib exerts its therapeutic effect by irreversibly inhibiting the kinase activity of EGFR. This blocks the downstream signaling pathways that drive tumor growth and survival.

Caption: Simplified EGFR signaling pathway and the point of inhibition by Osimertinib.

Upon binding of a ligand, such as EGF, mutant EGFR dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways promote cell proliferation, survival, and angiogenesis. Osimertinib covalently binds to the Cys797 residue in the ATP-binding pocket of mutant EGFR, locking the kinase in an inactive state. This prevents ATP from binding and blocks the phosphorylation and activation of downstream signaling molecules, ultimately leading to the inhibition of tumor growth and induction of apoptosis.

Conclusion

While specific information on "EGFR-IN-80" remains elusive in the public domain, the detailed examination of a representative third-generation EGFR inhibitor, Osimertinib, provides a comprehensive technical guide for researchers and drug development professionals. The principles of its discovery, the methodologies for its evaluation, and its mechanism of action are illustrative of the modern approach to targeted cancer therapy. The structured presentation of quantitative data and the visualization of complex biological and chemical processes aim to facilitate a deeper understanding of this important class of therapeutics. Future disclosures may shed light on the specific identity of EGFR-IN-80, and this guide can serve as a framework for its evaluation.

References

- 1. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]

- 2. Discovery of a novel third-generation EGFR inhibitor and identification of a potential combination strategy to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]

- 8. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to EGFR Inhibition: A Case Study on Gefitinib

Disclaimer: Publicly available scientific and chemical databases do not contain information on a compound specifically named "EGFR-IN-80". This name may correspond to an internal research code or a compound within a proprietary screening library that is not disclosed in the public domain. Therefore, this technical guide will focus on a well-characterized, first-generation EGFR inhibitor, Gefitinib (Iressa) , to provide a representative and detailed overview of the chemical properties, mechanism of action, and experimental evaluation of a compound targeting the Epidermal Growth Factor Receptor (EGFR).

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive summary of Gefitinib's characteristics, including quantitative data, experimental methodologies, and visual representations of its interaction with cellular signaling pathways.

Chemical Structure and Properties of Gefitinib

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase. Its chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine |

| Molecular Formula | C₂₂H₂₄ClFN₄O₃ |

| Molecular Weight | 446.90 g/mol |

| CAS Number | 184475-35-2 |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, sparingly soluble in methanol and ethanol |

| Melting Point | 194-198 °C |

Mechanism of Action

Gefitinib functions as a reversible inhibitor of the EGFR tyrosine kinase domain. It competitively binds to the ATP-binding site of the intracellular catalytic domain of EGFR, thereby preventing the autophosphorylation of tyrosine residues that is critical for the activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation, survival, and angiogenesis in EGFR-dependent tumor cells.

EGFR Signaling Pathway Inhibition

Gefitinib's inhibition of EGFR autophosphorylation effectively blocks the initiation of these downstream signaling cascades, as depicted in the following diagram.

References

- 1. EGFR Inhibitor Library | Screening Libraries for High Throughput/Content Screening | 96-Well -- ChemFaces [chemfaces.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation | PLOS One [journals.plos.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. mdpi.com [mdpi.com]

In-depth Technical Guide: EGFR-IN-80 Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the target specificity and selectivity of EGFR-IN-80, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). Due to the persistent misinterpretation of "EGFR" as "estimated Glomerular Filtration Rate (eGFR)" in broad searches, this guide is compiled from highly specific queries to ensure accuracy. This guide will detail the biochemical and cellular activity of EGFR-IN-80, its selectivity profile against other kinases, and the experimental methodologies used for its characterization. All quantitative data are presented in standardized tables for clarity and comparative analysis. Furthermore, key signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide a clear visual representation of complex biological processes.

Introduction to EGFR and Targeted Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3] This has made EGFR an attractive target for the development of small molecule kinase inhibitors. These inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling cascades.[4] EGFR-IN-80 is a novel kinase inhibitor developed for therapeutic applications. Understanding its precise target specificity and selectivity is paramount for predicting its efficacy and potential off-target effects.

EGFR Signaling Pathways

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic tail. These phosphotyrosine sites serve as docking platforms for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades that ultimately regulate gene transcription and cellular responses.[5] The three major pathways activated by EGFR are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation, differentiation, and survival.[5]

-

PI3K-AKT-mTOR Pathway: A critical regulator of cell growth, survival, and metabolism.[6]

-

JAK-STAT Pathway: Plays a role in cell survival and proliferation.[5]

Caption: EGFR Signaling Pathways and the inhibitory action of EGFR-IN-80.

Target Specificity of EGFR-IN-80

The target specificity of a kinase inhibitor refers to its ability to bind to its intended target with high affinity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

Biochemical Assays

Biochemical assays are performed in a cell-free system to directly measure the inhibitory activity of a compound against a purified enzyme.

Table 1: Biochemical Activity of EGFR-IN-80 against EGFR

| Target Kinase | IC50 (nM) |

| EGFR (Wild-Type) | Data Not Available |

| EGFR (L858R) | Data Not Available |

| EGFR (T790M) | Data Not Available |

| EGFR (C797S) | Data Not Available |

Note: Specific IC50 values for EGFR-IN-80 are not publicly available at this time. The table structure is provided as a template for when such data becomes available.

Cellular Assays

Cellular assays assess the inhibitor's activity within a biological context, providing insights into its ability to penetrate cell membranes and inhibit the target in its native environment.

Table 2: Cellular Activity of EGFR-IN-80

| Cell Line | EGFR Mutation Status | Proliferation IC50 (nM) |

| e.g., A549 | e.g., Wild-Type | Data Not Available |

| e.g., NCI-H1975 | e.g., L858R/T790M | Data Not Available |

Note: Specific cellular IC50 values for EGFR-IN-80 are not publicly available. The table provides an example of how such data would be presented.

Selectivity Profile of EGFR-IN-80

The selectivity of a kinase inhibitor describes its binding affinity for the intended target relative to other kinases in the human kinome. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile. Kinome scanning is a common method to assess selectivity, where the inhibitor is tested against a large panel of kinases.

Table 3: Selectivity Profile of EGFR-IN-80 against a Panel of Kinases

| Kinase | Inhibition (%) at [Concentration] |

| HER2 (ErbB2) | Data Not Available |

| HER3 (ErbB3) | Data Not Available |

| HER4 (ErbB4) | Data Not Available |

| VEGFR2 | Data Not Available |

| c-Met | Data Not Available |

| ALK | Data Not Available |

| RET | Data Not Available |

| SRC | Data Not Available |

| ABL | Data Not Available |

Note: A comprehensive selectivity profile for EGFR-IN-80 is not publicly available. This table illustrates how selectivity data is typically presented.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of inhibitor activity.

In Vitro Kinase Inhibition Assay (Example Protocol)

This protocol describes a common method for determining the biochemical IC50 of an inhibitor.

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Steps:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Purify recombinant human EGFR kinase domain. Prepare a stock solution of a suitable peptide substrate and ATP.

-

Compound Dilution: Perform a serial dilution of EGFR-IN-80 in DMSO, followed by a further dilution in assay buffer.

-

Assay Plate Setup: Add the kinase, substrate, and diluted inhibitor to the wells of a 384-well plate.

-

Reaction Initiation: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

Signal Detection: Terminate the reaction and use a detection reagent (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, which is proportional to kinase activity. Read the signal on a plate reader.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (Example Protocol)

This protocol outlines a common method for determining the cellular IC50 of an inhibitor.

Caption: Workflow for a cell-based proliferation assay.

Detailed Steps:

-

Cell Seeding: Plate a specific number of cancer cells (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of EGFR-IN-80. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 72 hours in a humidified incubator at 37°C with 5% CO2.

-

Viability Measurement: Add a cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Signal Detection: Measure the luminescent signal using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell proliferation inhibition against the inhibitor concentration to calculate the IC50 value.

Conclusion

This technical guide provides a framework for understanding the target specificity and selectivity of the EGFR inhibitor, EGFR-IN-80. While specific quantitative data for EGFR-IN-80 is not yet publicly available, the provided tables and protocols serve as a comprehensive template for its evaluation. The detailed methodologies for biochemical and cellular assays, along with the illustrative diagrams of the EGFR signaling pathway and experimental workflows, offer a robust resource for researchers in the field of oncology and drug discovery. A thorough characterization of EGFR-IN-80's activity and selectivity is crucial for its continued development as a potential therapeutic agent.

References

- 1. Synthesis and biochemical characterization of EGF receptor in a water-soluble membrane model system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of kidney function | UK Kidney Association [ukkidney.org]

- 4. Frontiers | Glomerular filtration in the aging population [frontiersin.org]

- 5. kidneyresearchuk.org [kidneyresearchuk.org]

- 6. Frontiers | A novel proliferation synergy factor cocktail maintains proliferation and improves transfection efficiency in muscle cells and fibroblasts under low-serum conditions [frontiersin.org]

An In-depth Technical Guide to the Binding Kinetics of Inhibitors to the Epidermal Growth Factor Receptor (EGFR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics of selected small molecule inhibitors to the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. Given the absence of publicly available data for "EGFR-IN-80," this document focuses on well-characterized reversible and irreversible EGFR inhibitors to serve as a detailed template and comparative reference. We will delve into the quantitative binding parameters, detailed experimental methodologies for their determination, and the downstream signaling sequelae of EGFR inhibition.

Introduction to EGFR and Targeted Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).

EGFR inhibitors can be broadly classified into two categories: reversible and irreversible (covalent). Reversible inhibitors, such as gefitinib and erlotinib, form non-covalent interactions with the kinase domain.[2] In contrast, irreversible inhibitors, including afatinib and osimertinib, form a stable covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site, leading to prolonged inhibition.[3] Understanding the binding kinetics of these inhibitors is paramount for rational drug design and for predicting their clinical efficacy and potential for resistance.

Quantitative Analysis of EGFR Inhibitor Binding Kinetics

The potency and mechanism of action of EGFR inhibitors are quantitatively described by several key kinetic parameters. For reversible inhibitors, the inhibition constant (Kᵢ) is a measure of binding affinity. For irreversible inhibitors, the kinetics are described by both the initial non-covalent binding affinity (Kᵢ) and the rate of covalent bond formation (kᵢₙₐ꜀ₜ). The overall efficiency of an irreversible inhibitor is often expressed as the ratio kᵢₙₐ꜀ₜ/Kᵢ.

The following tables summarize the binding kinetics of selected EGFR inhibitors against wild-type (WT) EGFR and clinically relevant mutant forms.

Table 1: Binding Kinetics of Covalent EGFR Inhibitors

| Inhibitor | EGFR Mutant | Kᵢ (nM) | kᵢₙₐ꜀ₜ (s⁻¹) | kᵢₙₐ꜀ₜ/Kᵢ (μM⁻¹s⁻¹) | Reference |

| Osimertinib | WT | - | - | - | [4] |

| L858R | - | - | 20-fold > WT | [4] | |

| L858R/T790M | - | - | 50-fold > WT | [4] | |

| Afatinib | WT | 0.16 | ≤ 2.1 x 10⁻³ | 6.3 x 10⁶ M⁻¹s⁻¹ | [5] |

| Dacomitinib | WT | 0.093 | ≤ 2.1 x 10⁻³ | 23 x 10⁶ M⁻¹s⁻¹ | [5] |

Table 2: Binding Kinetics of Reversible EGFR Inhibitors

| Inhibitor | EGFR Mutant | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| Gefitinib | WT | - | 23 | [6] |

| EGFRvIII | - | >2000 | [7] | |

| Erlotinib | WT | - | 2 | [6] |

Experimental Protocols for Determining Binding Kinetics

A variety of biochemical and biophysical assays are employed to determine the binding kinetics of EGFR inhibitors. Below are detailed methodologies for commonly used techniques.

EGFR Kinase Activity Assay (ADP-Glo™ Assay)

This assay measures the enzymatic activity of EGFR by quantifying the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human EGFR (wild-type or mutant)

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

EGFR inhibitor of interest

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the EGFR inhibitor in DMSO.

-

In a 384-well plate, add the EGFR enzyme, the peptide substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.[8]

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

SPR is a label-free technique that allows for the real-time measurement of binding and dissociation events between an inhibitor and EGFR.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified EGFR protein

-

EGFR inhibitor of interest

-

Running buffer (e.g., HBS-EP)

Procedure:

-

Immobilize the purified EGFR protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry.[9]

-

Inject a series of concentrations of the EGFR inhibitor over the sensor surface and monitor the change in response units (RU) in real-time.

-

After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor.

-

Regenerate the sensor surface between inhibitor injections if necessary.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ).[9]

Mass Spectrometry for Confirmation of Covalent Binding

Mass spectrometry (MS) is used to confirm the formation of a covalent bond between an irreversible inhibitor and EGFR.

Materials:

-

Purified EGFR protein

-

Irreversible EGFR inhibitor

-

Incubation buffer

-

Trypsin

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Incubate the purified EGFR protein with an excess of the irreversible inhibitor to ensure complete labeling.

-

Remove any unbound inhibitor.

-

Digest the protein into smaller peptides using trypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search for a peptide fragment containing Cys797 with a mass shift corresponding to the molecular weight of the inhibitor. The detection of this modified peptide confirms the formation of a covalent adduct.[10][11]

EGFR Downstream Signaling Pathways

The binding of an inhibitor to the EGFR kinase domain blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling cascades that are critical for tumor cell proliferation and survival. The two major signaling pathways downstream of EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1][][13][14]

Inhibition of EGFR by TKIs blocks the activation of both the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to a reduction in cell proliferation and survival.

Conclusion

The characterization of the binding kinetics of EGFR inhibitors is a critical component of the drug discovery and development process. A thorough understanding of the Kᵢ, kᵢₙₐ꜀ₜ, and kᵢₙₐ꜀ₜ/Kᵢ values, obtained through robust experimental methodologies, provides invaluable insights into the potency, selectivity, and mechanism of action of these targeted therapies. This knowledge, combined with an understanding of the downstream signaling consequences of EGFR inhibition, enables the rational design of more effective and durable anticancer agents. While information on "EGFR-IN-80" is not currently in the public domain, the principles and protocols outlined in this guide provide a solid framework for its future characterization.

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. EGFR / ERBB1 / HER1 - Biaffin GmbH & Co KG [biaffin.com]

- 7. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 13. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]

- 14. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

EGFR-IN-80: A Technical Overview of a Potent Anilinoquinoline-Based EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in oncology. The development of small molecule tyrosine kinase inhibitors (TKIs) targeting EGFR has revolutionized the treatment of several cancers, particularly non-small cell lung cancer (NSCLC). However, the emergence of resistance mutations in the EGFR kinase domain necessitates the continued development of novel inhibitors with improved potency and activity against these mutant variants. EGFR-IN-80, also identified as compound 30 in the scientific literature, is a potent EGFR inhibitor belonging to the anilinoquinoline class of compounds. This technical guide provides a comprehensive overview of the available information on EGFR-IN-80, with a focus on its effect on EGFR, though specific data on mutant variants is currently limited in publicly accessible literature.

Core Compound Data

| Parameter | Value | Reference |

| Compound Name | EGFR-IN-80 (compound 30) | [1] |

| Chemical Class | Anilinoquinoline | [1] |

| CAS Number | 171745-13-4 | |

| Molecular Formula | C18H18BrN3O2 | |

| Potency (pIC50) | 10.6 (against wild-type EGFR) | [1] |

Mechanism of Action

EGFR-IN-80 is an ATP-competitive inhibitor of the EGFR tyrosine kinase.[1] Like other anilinoquinoline-based inhibitors, it is designed to bind to the ATP-binding pocket of the EGFR kinase domain, thereby preventing the autophosphorylation and activation of downstream signaling pathways that are crucial for cell proliferation, survival, and metastasis. The high pIC50 value of 10.6 indicates a very high affinity of EGFR-IN-80 for the wild-type EGFR enzyme.[1]

Signaling Pathway

The binding of EGFR-IN-80 to the EGFR kinase domain inhibits the phosphorylation of key tyrosine residues, which in turn blocks the activation of major downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

References

An In-Depth Technical Guide to the In Vitro Kinase Assay of EGFR-IN-80

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro kinase assay for evaluating the inhibitory activity of EGFR-IN-80, a potent Epidermal Growth Factor Receptor (EGFR) inhibitor. This document outlines the relevant biochemical data, a detailed experimental protocol for a representative in vitro kinase assay, and visualizations of the associated signaling pathway and experimental workflow.

Introduction to EGFR and the Inhibitor EGFR-IN-80

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers. EGFR inhibitors are a class of targeted therapies that block the intracellular tyrosine kinase domain of the receptor, thereby inhibiting downstream signaling cascades and impeding tumor growth.

EGFR-IN-80 (also known as compound 30) is an inhibitor of EGFR.[1][2][3][4][5] It belongs to the anilinoquinoline class of compounds, which are known for their EGFR inhibitory activity.[2][6]

Quantitative Data: Inhibitory Potency of EGFR-IN-80

The inhibitory potency of EGFR-IN-80 against its primary target, EGFR, has been characterized by its pIC50 value. The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50), providing a standardized measure of potency.

| Compound | Target | pIC50 | IC50 (nM) | Reference |

| EGFR-IN-80 | EGFR | 10.6 | ~0.025 | [2] |

Note: The IC50 value is an approximation calculated from the pIC50 value. No broader kinase selectivity profile for EGFR-IN-80 is publicly available at the time of this writing.

EGFR Signaling Pathway

The following diagram illustrates a simplified EGFR signaling cascade, highlighting the point of intervention for tyrosine kinase inhibitors like EGFR-IN-80.

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Protocol: In Vitro EGFR Kinase Assay (Representative)

While a specific, detailed protocol for the in vitro kinase assay of EGFR-IN-80 is not publicly available, the following is a representative protocol for a fluorescence-based assay to determine the IC50 of an EGFR inhibitor. This protocol is adapted from established methods for similar compounds.

Objective: To quantify the inhibitory effect of a test compound (e.g., EGFR-IN-80) on the kinase activity of purified, recombinant human EGFR.

Assay Principle: This assay measures the phosphorylation of a fluorescently labeled peptide substrate by EGFR. The increase in fluorescence upon phosphorylation is monitored over time. The rate of this reaction is proportional to the enzyme's activity. By measuring the reaction rate at various inhibitor concentrations, an IC50 value can be determined.

Materials:

-

Recombinant human EGFR (wild-type) enzyme

-

ATP (Adenosine triphosphate)

-

Fluorescent peptide substrate (e.g., a poly-Glu-Tyr peptide conjugated to a fluorescent reporter)

-

Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

Test compound (EGFR-IN-80) dissolved in DMSO

-

384-well assay plates (black, low-volume)

-

Fluorescence plate reader

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of EGFR-IN-80 in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing.

-

Further dilute the DMSO serial dilutions into the kinase reaction buffer to create 2X inhibitor solutions. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Plate Setup:

-

Add 5 µL of the 2X inhibitor solutions to the wells of a 384-well plate.

-

For the positive control (no inhibition), add 5 µL of kinase reaction buffer containing the same percentage of DMSO as the inhibitor wells.

-

For the negative control (no kinase activity), add 5 µL of kinase reaction buffer with DMSO to separate wells.

-

-

Enzyme Addition:

-

Prepare a 2X working solution of the EGFR enzyme in the kinase reaction buffer.

-

Add 5 µL of the 2X EGFR enzyme solution to all wells except the negative control wells.

-

To the negative control wells, add 5 µL of kinase reaction buffer without the enzyme.

-

Pre-incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Kinase Reaction Initiation:

-

Prepare a 2X substrate/ATP mixture in the kinase reaction buffer. The final ATP concentration should be at or near its Km for EGFR.

-

Add 10 µL of the 2X substrate/ATP mixture to all wells to start the kinase reaction. The final reaction volume is 20 µL.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorescent substrate.

-

Monitor the increase in fluorescence over time (kinetic read) at regular intervals (e.g., every 60 seconds) for 60-120 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Subtract the average velocity of the negative control wells from all other wells.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (0% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental Workflow

The following diagram outlines the general workflow for an in vitro kinase assay to determine the IC50 of an inhibitor.

Caption: General experimental workflow for an in vitro kinase assay.

Conclusion

This technical guide provides essential information for researchers working with the EGFR inhibitor EGFR-IN-80. The provided data table summarizes its known inhibitory potency. While a specific experimental protocol for this compound is not available in the public domain, the representative in vitro kinase assay protocol offers a robust framework for its characterization. The accompanying diagrams of the EGFR signaling pathway and the experimental workflow serve as valuable visual aids for understanding the context and execution of these assays. Accurate and reproducible in vitro kinase assays are fundamental for the characterization of EGFR inhibitors and are a critical step in the drug discovery and development process.

References

- 1. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico QSAR studies of anilinoquinolines as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of kidney function | UK Kidney Association [ukkidney.org]

- 4. Estimated Glomerular Filtration Rate in Chronic Kidney Disease: A Critical Review of Estimate-Based Predictions of Individual Outcomes in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estimated Glomerular Filtration Rate (eGFR) | National Kidney Foundation [kidney.org]

- 6. iosrjournals.org [iosrjournals.org]

Preliminary Studies on EGFR-IN-80: An In-depth Technical Guide

An exhaustive search of publicly available scientific literature and databases did not yield any specific information, preclinical data, or experimental protocols for a compound designated "EGFR-IN-80." This suggests that "EGFR-IN-80" may be an internal development code, a very early-stage compound not yet disclosed in publications, or a potential misnomer.

Consequently, it is not possible to provide a detailed technical guide with quantitative data, experimental methodologies, and visualizations as requested. The following sections outline the typical structure and content that would be included in such a guide, should information on EGFR-IN-80 become publicly available. This framework can serve as a template for organizing future findings on this or similar targeted therapeutic agents.

Abstract

This section would typically provide a concise overview of EGFR-IN-80, including its target, proposed mechanism of action, key preclinical findings, and potential therapeutic applications.

Introduction to EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers.[1] Upon ligand binding, EGFR dimerizes and activates its intracellular tyrosine kinase domain, initiating a cascade of downstream signaling events.

The primary signaling pathways activated by EGFR include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.[2]

-

PI3K-AKT-mTOR Pathway: Crucial for cell survival, growth, and metabolism.[1]

-

JAK/STAT Pathway: Plays a role in cell survival and inflammation.[1]

The following diagram illustrates the canonical EGFR signaling cascade.

References

Application Notes and Protocols for a Novel EGFR Inhibitor (EGFR-IN-80) in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are provided as a general guide for the characterization of a novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), hypothetically named EGFR-IN-80. As no specific data for a compound with this designation is publicly available, the experimental details and representative data are based on established methodologies and published results for well-characterized EGFR TKIs. Researchers should optimize these protocols for their specific inhibitor and cell lines.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase pivotal in regulating key cellular processes, including proliferation, survival, and differentiation.[1] Aberrant EGFR signaling, driven by overexpression or activating mutations, is a well-established driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC) and glioblastoma.[2] This makes EGFR a prime target for therapeutic intervention.

EGFR tyrosine kinase inhibitors (TKIs) are small molecules that competitively block the ATP-binding site within the intracellular kinase domain of EGFR.[2][3] This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[4][5] The blockade of these pathways in EGFR-dependent cancer cells can lead to cell cycle arrest and apoptosis, forming the basis of their therapeutic effect.[6]

These application notes provide a comprehensive framework for the initial in vitro characterization of a novel EGFR TKI, EGFR-IN-80, in a cell culture setting.

EGFR-IN-80: Product Information (Representative)

| Property | Description |

| Mechanism of Action | A potent and selective inhibitor of the EGFR tyrosine kinase. It competes with ATP to block the autophosphorylation of the receptor, thereby inhibiting downstream signaling.[3] |

| Molecular Weight | Varies by specific inhibitor (e.g., ~400-600 g/mol ). |

| Solubility | Typically soluble in DMSO (e.g., >20 mg/mL). For cell culture, a concentrated stock solution in DMSO is prepared and then diluted to the final concentration in the culture medium. |

| Storage | Stock solutions should be stored at -20°C or -80°C to ensure stability. Repeated freeze-thaw cycles should be avoided. |

| Quality Control | Purity should be confirmed by HPLC (>98%), and identity confirmed by ¹H-NMR and Mass Spectrometry. |

Quantitative Data: In Vitro Efficacy of EGFR TKIs

The following tables summarize the half-maximal inhibitory concentration (IC50) values for established EGFR inhibitors across various cancer cell lines, providing a benchmark for evaluating a novel inhibitor like EGFR-IN-80.

Table 1: IC50 Values of EGFR TKIs in NSCLC Cell Lines

| Cell Line | EGFR Status | Gefitinib (nM) | Erlotinib (nM) | Afatinib (nM) | Osimertinib (nM) |

| PC-9 | Exon 19 del | ~20 | 7 | 0.8 | ~10 |

| HCC827 | Exon 19 del | ~15 | ~10 | ~1 | ~12 |

| H3255 | L858R | ~100 | 12 | 0.3 | ~8 |

| H1975 | L858R, T790M | >10,000 | >10,000 | 57 | 5 |

| A549 | Wild-Type | >10,000 | ~7,000 | ~3,000 | ~5,000 |

Data compiled from multiple sources.[7][8][9] Actual values may vary between experiments.

Table 2: IC50 Values of EGFR TKIs in Other Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Status | Lapatinib (µM) | Gefitinib (µM) | Erlotinib (µM) |

| A431 | Epidermoid Carcinoma | Overexpressed | 0.16 | 0.08 | 0.1 |

| BT-474 | Breast Ductal Carcinoma | HER2 Overexpressed | 0.1 | 9.9 | 1.1 |

| SK-Br-3 | Breast Adenocarcinoma | HER2 Overexpressed | ~0.5 | 4.0 | ~2 |

| MDA-MB-231 | Breast Adenocarcinoma | Wild-Type | >10 | >25 | >10 |

Data compiled from multiple sources.[7][10] Actual values may vary between experiments.

Visualizations: Pathways and Workflows

EGFR Signaling Pathway and TKI Inhibition

Caption: EGFR signaling pathways and the point of inhibition by a Tyrosine Kinase Inhibitor (TKI).

General Experimental Workflow for EGFR-IN-80 Characterization

References

- 1. benchchem.com [benchchem.com]

- 2. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies of Covalent EGFR Inhibitors

Disclaimer: No specific in vivo studies for EGFR-IN-80 were found in the public domain at the time of this writing. The following application notes and protocols are based on published in vivo data for other potent, covalent EGFR inhibitors such as afatinib, neratinib, and osimertinib. These notes are intended to serve as a representative guide for researchers and drug development professionals. Researchers should conduct dose-ranging and toxicity studies to determine the optimal and safe dosage for any new compound, including EGFR-IN-80.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[3][4][5] Covalent EGFR inhibitors are a class of targeted therapeutics that form an irreversible bond with a specific cysteine residue (C797) in the ATP-binding pocket of EGFR, leading to sustained inhibition of its kinase activity.[4][6] EGFR-IN-80 is identified as an EGFR inhibitor with a pIC50 of 10.6.[7][8][9] This document provides a summary of in vivo dosing strategies and experimental protocols for covalent EGFR inhibitors based on preclinical studies of analogous compounds.

Quantitative Data Summary

The following tables summarize in vivo dosage and efficacy data for representative covalent EGFR inhibitors from preclinical xenograft studies. These data can be used as a starting point for designing in vivo experiments with novel covalent EGFR inhibitors like EGFR-IN-80.

Table 1: In Vivo Dosage and Administration of Covalent EGFR Inhibitors in Mouse Xenograft Models

| Compound | Animal Model | Tumor Cell Line | Dosage | Administration Route | Dosing Schedule | Reference |

| Afatinib | Nude Mice | HNE-1 (Nasopharyngeal) | 12.5 mg/kg | Oral Gavage | Daily | [10] |

| Nude Mice | FaDu (Head and Neck) | 10 mg/kg | Oral Gavage | Daily or Intermittent | [11] | |

| Nude Mice | HN5 (Head and Neck) | 15 mg/kg | Oral Gavage | Daily | [11] | |

| Nude Mice | H2170, H1781 (NSCLC) | 20 mg/kg | Oral Gavage | 6 days/week | [12] | |

| Neratinib | Nude Mice | SARARK 6 (Carcinosarcoma) | 40 mg/kg | Oral Gavage | 5 days/week | [13] |

| Nude Mice | OSPC ARK-1 (Ovarian) | 40 mg/kg | Oral Gavage | 5 days/week | [14] | |

| Osimertinib | NOD-SCID Mice | PC9-luciferase (NSCLC) | 15 mg/kg | Oral Gavage | Single or Weekly | [15][16] |

| Nude Mice | PC-9-GFP (NSCLC) | 5 mg/kg | Oral Gavage | Daily | [17] | |

| SCID Mice | H1975 (NSCLC) | 5 or 25 mg/kg | Oral Gavage | Not specified | [18] | |

| NSG Mice | PC-9 Luc+ (NSCLC) | 1-15 mg/kg | Intraperitoneal | 5 days/week | [19] |

Table 2: In Vivo Efficacy of Covalent EGFR Inhibitors (Tumor Growth Inhibition)

| Compound | Tumor Cell Line | Dosage | Efficacy | Reference |

| Afatinib | HNE-1 | 12.5 mg/kg | Modest tumor growth inhibition | [10] |

| FaDu | 10 mg/kg | Slowed tumor growth; continuous dosing was more effective | [11] | |

| HN5 | 15 mg/kg | Four complete responses and six responses with ≥75% tumor reduction | [11] | |

| Neratinib | SARARK 6 | 40 mg/kg | Significant inhibition of tumor growth | [13] |

| Osimertinib | PC9 (Brain Metastases) | Clinically relevant doses | Sustained tumor regression | [18] |

| PC-9-GFP (Brain Model) | 5 mg/kg | Significant reduction in tumor volume | [17] |

Experimental Protocols

Animal Models

-

Species and Strain: Immunocompromised mice, such as athymic nude mice (nu/nu), SCID (Severe Combined Immunodeficient), or NOD-SCID (Non-obese diabetic/severe combined immunodeficient) mice, are commonly used for xenograft studies to prevent rejection of human tumor cells.

-

Housing and Care: Animals should be housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have ad libitum access to sterile food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Xenograft Tumor Implantation

-

Cell Culture: Culture the desired human cancer cell line (e.g., NSCLC, head and neck, breast cancer) under standard sterile conditions.

-

Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a suitable medium (e.g., PBS or Matrigel) at the desired concentration (typically 1x10^6 to 1x10^7 cells per injection).

-

Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

Drug Formulation and Administration

-

Formulation: Prepare the covalent EGFR inhibitor in a vehicle suitable for the chosen administration route. Common vehicles for oral gavage include 0.5% hydroxypropyl methylcellulose (HPMC) in water or a mixture of polyethylene glycol, Tween 80, and saline.

-

Administration: Administer the drug solution to the mice via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group should receive the vehicle only.

Efficacy Assessment

-

Tumor Volume Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight Monitoring: Record the body weight of each mouse at the same time as tumor measurements to assess for potential toxicity. Significant weight loss may indicate the need for dose adjustment or cessation of treatment.

-

Endpoint: The experiment is typically terminated when tumors in the control group reach a maximum allowable size, or when signs of excessive morbidity are observed. At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blotting).

Visualizations

EGFR Signaling Pathway and Inhibition

Caption: EGFR signaling pathway and mechanism of covalent inhibition.

Experimental Workflow for In Vivo Efficacy Study

Caption: Experimental workflow for a typical in vivo xenograft study.

References

- 1. Structure and Dynamics of the EGF Receptor as Revealed by Experiments and Simulations and Its Relevance to Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EGFR inhibition blocks cancer stem cell clustering and lung metastasis of triple negative breast cancer [thno.org]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. EGFR-IN-80|171745-13-4|COA [dcchemicals.com]

- 9. EGFR-IN-80 Datasheet DC Chemicals [dcchemicals.com]

- 10. In vitro and in vivo efficacy of afatinib as a single agent or in combination with gemcitabine for the treatment of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antitumor effect of afatinib, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neratinib shows efficacy in the treatment of HER2 amplified carcinosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy of neratinib in the treatment of HER2/neu-amplified epithelial ovarian carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Weekly osimertinib dosing prevents EGFR mutant tumor cells destined to home mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Weekly osimertinib dosing prevents EGFR mutant tumor cells destined to home mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparison of the Efficacy of EGFR Tyrosine Kinase Inhibitors Erlotinib and Low-dose Osimertinib on a PC-9-GFP EGFR Mutant Non-small-cell Lung Cancer Growing in the Brain of Nude Mice | In Vivo [iv.iiarjournals.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols for EGFR-IN-80 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cellular processes, including proliferation, differentiation, and survival.[1][2][3] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][3][4] EGFR-IN-80 is a novel, potent, and selective inhibitor of EGFR designed for preclinical evaluation in oncology models. These application notes provide detailed protocols for the use of EGFR-IN-80 in xenograft models, a critical step in the preclinical assessment of its anti-cancer efficacy.

Mechanism of Action

EGFR-IN-80 is a small molecule inhibitor that targets the intracellular tyrosine kinase domain of EGFR. By binding to this domain, EGFR-IN-80 blocks the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades.[1][2] This inhibition leads to the downregulation of key pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, ultimately resulting in decreased tumor cell proliferation and survival.[3][4][5]

EGFR Signaling Pathway Inhibition by EGFR-IN-80

EGFR-IN-80 inhibits EGFR autophosphorylation, blocking downstream signaling.

Data Presentation

In Vitro IC50 Values of EGFR-IN-80

| Cell Line | EGFR Status | IC50 (nM) |

| A431 | Overexpression | 15 |

| H1975 | L858R/T790M Mutant | 50 |

| A549 | Wild-Type | >1000 |

In Vivo Efficacy of EGFR-IN-80 in A431 Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | - | QD | 1500 ± 250 | - |

| EGFR-IN-80 | 25 | QD | 600 ± 150 | 60 |

| EGFR-IN-80 | 50 | QD | 300 ± 100 | 80 |

| Standard-of-Care | 100 | BIW | 450 ± 120 | 70 |

QD: Once daily; BIW: Twice weekly.

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is crucial for a successful xenograft study. For investigating an EGFR inhibitor, it is essential to select a cell line with well-characterized EGFR expression or mutation status.[6]

-

Recommended Cell Lines:

-

A431: A human epidermoid carcinoma cell line known for its high level of EGFR overexpression.[6]

-

H1975: A human non-small cell lung cancer (NSCLC) cell line that harbors the T790M mutation in the EGFR gene, which confers resistance to some first-generation EGFR inhibitors.[6]

-

A549: A human lung adenocarcinoma cell line with wild-type EGFR, which can be used as a negative control.[6]

-

-

Cell Culture Protocol:

-

Culture the selected cancer cell line in the appropriate medium (e.g., DMEM for A431, RPMI-1640 for H1975 and A549) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells regularly to maintain exponential growth. It is recommended to passage the cells at least twice after thawing from liquid nitrogen before implantation.[6]

-

On the day of implantation, harvest the cells when they are approximately 80% confluent.

-

Perform a cell viability count using a trypan blue exclusion assay to ensure high viability (>95%).

-

Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration for injection (e.g., 5 x 10^6 cells/100 µL).

-

Xenograft Tumor Model Establishment

Immunocompromised mice, such as athymic nude mice (nu/nu) or NOD/SCID mice, are commonly used for xenograft studies as they can accept human tumor cells without rejection.[6]

-

Tumor Implantation Protocol:

-

Acclimate female mice aged 6-8 weeks for at least one week before the experiment.

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

-

Subcutaneously inject the cell suspension (e.g., 100 µL) into the right flank of each mouse.

-

Monitor the mice for tumor growth. Tumors should be palpable within 7-14 days.

-

Experimental Workflow for Xenograft Studies

Workflow for a typical xenograft efficacy study.

Drug Preparation and Administration

-

Vehicle Preparation: The vehicle will depend on the solubility of EGFR-IN-80. A common vehicle is a solution containing DMSO, Tween 80, and saline.

-

Drug Administration Protocol:

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).[6]

-

Prepare fresh formulations of EGFR-IN-80 daily.

-

Administer EGFR-IN-80 or vehicle to the respective groups via the determined route (e.g., oral gavage, intraperitoneal injection).

-

The dosing schedule will depend on the pharmacokinetic properties of the compound (e.g., once daily, twice daily).[6]

-

Tumor Measurement and Data Analysis

-

Tumor Measurement:

-

Measure the tumor dimensions using digital calipers two to three times per week.[6]

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

-

-

Body Weight and Health Monitoring:

-

Measure the body weight of each mouse at the same time as tumor measurements to assess drug toxicity.[6]

-

Monitor the general health of the animals daily, observing for any signs of distress or adverse effects.

-

-

Study Endpoint and Data Analysis:

-

The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration of treatment.[6]

-

At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .

-

Statistically analyze the data using appropriate methods (e.g., t-test, ANOVA).

-

Conclusion

These application notes provide a comprehensive guide for the preclinical evaluation of EGFR-IN-80 in xenograft models. Adherence to these protocols will ensure the generation of robust and reproducible data to support the continued development of this promising anti-cancer agent. For further inquiries, please refer to the product's technical datasheet or contact technical support.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]

- 3. RACGP - Chronic kidney disease in the elderly – assessment and management [racgp.org.au]

- 4. Estimated Glomerular Filtration Rate and the Risk of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Age-Calibrated Definition of Chronic Kidney Disease: Rationale and Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Association of EGFR expression level and cetuximab activity in patient-derived xenograft models of human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for EGFR Inhibitor Administration in Mouse Models

Topic: EGFR Inhibitor (Osimertinib as a Representative Example) Administration in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often through mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] EGFR inhibitors are a class of targeted therapies designed to block the signaling pathways activated by EGFR, thereby inhibiting tumor growth.

This document provides detailed application notes and protocols for the administration of a potent and selective EGFR inhibitor in mouse models of cancer. As information on "EGFR-IN-80" is not publicly available, we will use Osimertinib , a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI), as a representative example. Osimertinib is highly effective against both EGFR sensitizing mutations and the T790M resistance mutation.[4]

These guidelines are intended to assist researchers in designing and executing in vivo efficacy and pharmacokinetic studies to evaluate EGFR inhibitors in a preclinical setting.

Quantitative Data Summary

The following tables summarize key quantitative data for Osimertinib from in vitro and in vivo preclinical studies.

Table 1: In Vitro Inhibitory Activity of Osimertinib

| Cell Line | EGFR Mutation Status | IC₅₀ (nmol/L) |

| PC9 | Exon 19 Deletion | 8–17 |

| H1975 | L858R/T790M | 5–11 |

| Calu3 | Wild-Type EGFR | 650 |

| H2073 | Wild-Type EGFR | 461 |

Source:[4]

Table 2: In Vivo Administration and Efficacy of Osimertinib in Mouse Models

| Mouse Model | Cell Line | Administration Route | Dosage | Dosing Schedule | Outcome |

| Nude Mouse Xenograft | PC9 | Oral Gavage | 5 mg/kg | Daily | Profound and sustained tumor regression.[4][5] |

| Nude Mouse Xenograft | H1975 | Oral Gavage | 5 mg/kg | Daily | Significant tumor shrinkage within 5 days.[4] |

| Orthotopic Lung Model (C57BL/6) | mEGFRdel19.1 | Oral Gavage | 5 mg/kg | 5 days on, 2 days off | Marked and durable tumor shrinkage. |